(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol
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Overview
Description
(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol is a compound with a unique structure that includes a pyrrole ring substituted with hydroxymethyl and diol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol can be achieved through several methods. One common approach involves the use of D-glucuronolactone as a starting material. The process includes enantiospecific synthesis steps that convert D-glucuronolactone into the desired compound through a series of reactions . The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the precise addition of reagents and control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative, while reduction can yield a fully saturated pyrrolidine ring.
Scientific Research Applications
(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a ligand for receptor studies.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol exerts its effects involves its interaction with specific molecular targets. For example, it can act as an inhibitor of glycogen phosphorylase, an enzyme involved in glycogen metabolism . The compound binds to the active site of the enzyme, preventing the conversion of glycogen to glucose, which can be beneficial in the treatment of diseases related to glycogen storage.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxylated pyrrole derivatives and dihydroxypyrrolidines. These compounds share structural similarities but may differ in their specific functional groups and stereochemistry.
Uniqueness
What sets (2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol apart is its specific stereochemistry and the presence of both hydroxymethyl and diol groups
Properties
Molecular Formula |
C5H9NO3 |
---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol |
InChI |
InChI=1S/C5H9NO3/c7-2-3-5(9)4(8)1-6-3/h1,3-5,7-9H,2H2/t3-,4-,5-/m1/s1 |
InChI Key |
QUPCOXZVKXONSC-UOWFLXDJSA-N |
Isomeric SMILES |
C1=N[C@@H]([C@H]([C@@H]1O)O)CO |
Canonical SMILES |
C1=NC(C(C1O)O)CO |
Origin of Product |
United States |
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